Ethyl palmitate
Description
Ethyl palmitate has been reported in Bupleurum chinense, Pyrola japonica, and other organisms with data available.
Ethyl hexadecanoate is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
Properties
IUPAC Name |
ethyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRNKXNNONJFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047511 | |
| Record name | Ethyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless crystals with a waxy odour | |
| Record name | Ethyl hexadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl hexadecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
192.00 to 193.00 °C. @ 10.00 mm Hg | |
| Record name | Ethyl hexadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol and oils, insoluble in water | |
| Record name | Ethyl hexadecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.865 | |
| Record name | Ethyl hexadecanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/544/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
628-97-7 | |
| Record name | Ethyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL PALMITATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecanoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl hexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl palmitate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IRD3M534ZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl hexadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
24 °C | |
| Record name | Ethyl hexadecanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029811 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The In Vivo Biological Role of Ethyl Palmitate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl palmitate, a fatty acid ethyl ester (FAEE), has long been recognized as a non-oxidative metabolite of ethanol, historically implicated in alcohol-induced organ damage. However, emerging research has unveiled a more complex and nuanced biological role for this molecule. This technical guide provides an in-depth exploration of the in vivo functions of this compound, moving beyond its association with ethanol toxicity to elucidate its involvement in inflammatory signaling, cellular stress responses, and its potential as a therapeutic modulator. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound, offering a comprehensive resource for researchers in academia and the pharmaceutical industry.
Endogenous Formation and Physiological Concentrations
This compound is synthesized in the body, primarily in the liver and pancreas, through the esterification of ethanol with palmitic acid. This process is catalyzed by various enzymes, including fatty acid ethyl ester synthases. Following ethanol consumption, this compound, along with ethyl oleate, becomes one of the most predominant FAEEs found in the bloodstream and various tissues.[1]
While historically considered a marker of alcohol intake, the physiological and pathological significance of its concentration is a subject of ongoing investigation. Post-mortem studies on chronic alcoholics have provided valuable insights into the accumulation of FAEEs in tissues.
Table 1: Fatty Acid Ethyl Ester (FAEE) Concentrations in Human Adipose Tissue (Post-Mortem)
| Subject Group | Mean FAEE Concentration (nmol/g ± SEM) | Reference |
| Chronic Alcoholics | 300 ± 46 | [2] |
| Unintoxicated Non-alcoholics | 43 ± 13 | [2] |
Anti-inflammatory Properties of this compound
Contrary to its association with alcohol-induced organ damage, several studies have demonstrated the potent anti-inflammatory effects of this compound. In preclinical models of endotoxemia, administration of this compound has been shown to significantly reduce the production of pro-inflammatory cytokines.
Amelioration of Lethal Endotoxemia
A key discovery in the biological role of this compound is its ability to protect against lethal endotoxemia induced by lipopolysaccharide (LPS). This protective effect is mediated through the induction of hepatic fetuin-A, a hepatokine with known anti-inflammatory properties.[3]
Table 2: Effect of this compound on Survival Rate in LPS-Induced Endotoxemia in Mice
| Treatment Group | Survival Rate (%) | Reference |
| LPS (15 mg/kg) | 50 | [3] |
| EP (5 mg/kg) + LPS (15 mg/kg) | 100 | [3] |
| EP (10 mg/kg) + LPS (15 mg/kg) | 100 | [3] |
Modulation of Pro-inflammatory Cytokines
This compound has been shown to significantly attenuate the LPS-induced surge in pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4] This effect is, at least in part, mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Table 3: Effect of this compound on Plasma Cytokine Levels in LPS-Induced Endotoxemia in Rats
| Treatment Group | Plasma TNF-α Reduction (%) | Plasma IL-6 Reduction (%) | Reference |
| This compound | Significant | Significant | [4] |
Signaling Pathways Modulated by this compound
The biological effects of this compound are orchestrated through its interaction with key signaling pathways, most notably the Toll-like receptor 4 (TLR4) and NF-κB pathways.
The Fetuin-A - TLR4 Axis
Recent evidence suggests that fetuin-A, induced by this compound, acts as an endogenous ligand for TLR4.[5][6][7] This interaction is crucial in mediating the inflammatory response to saturated fatty acids. By increasing fetuin-A levels, this compound can modulate TLR4 signaling, thereby dampening the inflammatory cascade initiated by ligands such as LPS.
References
- 1. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid ethyl esters in adipose tissue. A laboratory marker for alcohol-related death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates lethal endotoxemia by inducing hepatic fetuin-A secretion: an in vivo and in vitro experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of mthis compound and this compound in different experimental rat models (Journal Article) | OSTI.GOV [osti.gov]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Fetuin-A acts as an endogenous ligand of TLR4 to promote lipid-induced insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
ethyl palmitate as a fatty acid ethyl ester (FAEE)
An In-depth Technical Guide to Ethyl Palmitate as a Fatty Acid Ethyl Ester (FAEE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the ethyl ester of palmitic acid, is a significant member of the fatty acid ethyl ester (FAEE) family.[1][2] These molecules are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol.[3][4] Once considered biologically inert, this compound and other FAEEs are now recognized as active mediators in various physiological and pathological processes, most notably in the context of ethanol-induced organ damage.[3][4] They also serve as reliable short-term biomarkers for alcohol consumption.[5] Recent research has further illuminated the role of this compound in cellular signaling, including inflammation and lipotoxicity. This guide provides a comprehensive technical overview of this compound, covering its biochemical properties, metabolic pathways, analytical methodologies, and its emerging significance in biomedical research and drug development.
Biochemical Profile and Properties
This compound (also known as ethyl hexadecanoate) is a long-chain fatty acid ethyl ester resulting from the formal condensation of the carboxyl group of palmitic acid with the hydroxyl group of ethanol.[1][2] It is found in various natural sources and is also produced endogenously in humans following ethanol consumption.[1][3]
Physical and Chemical Data
The fundamental properties of this compound are critical for its handling, analysis, and understanding its behavior in biological systems. Key quantitative data are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O₂ | [1][6] |
| Molecular Weight | 284.48 g/mol | [1][2] |
| CAS Number | 628-97-7 | [2][7] |
| Appearance | Colorless solid or liquid with a wax-like odor | [6][8] |
| Melting Point | 24-26 °C | [2] |
| Boiling Point | 192-193 °C at 10 mmHg | [2] |
| Density | 0.857 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.440 | [2] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents | [1][6][7] |
| LogP | 7.74 | [2] |
Biosynthesis and Metabolism
The formation of this compound in the body is primarily a consequence of ethanol ingestion. This process can occur in various tissues, with the highest activities observed in the pancreas, liver, and lungs.[9]
Enzymatic Synthesis
The primary pathway for this compound synthesis is an enzymatic reaction catalyzed by FAEE synthases.[10] This process involves the esterification of palmitic acid (or its activated form, palmitoyl-CoA) with ethanol. Studies using Hep G2 cells have shown a marked preference for the synthesis of this compound and ethyl oleate over other FAEEs following ethanol exposure, suggesting a degree of substrate specificity in the metabolic machinery.[3][4] Interestingly, the synthesis of this compound appears to be uniquely unaffected by the extracellular concentration of its precursor fatty acid, palmitate, unlike other FAEEs.[3][4]
Caption: Enzymatic synthesis of this compound from ethanol and palmitic acid.
Physiological Roles and Toxicological Impact
This compound is a biologically active molecule implicated in both physiological signaling and the pathology of alcohol-related diseases.
Marker of Ethanol Consumption
Following ethanol intake, FAEEs, including this compound, accumulate in the blood. Their presence and concentration can be used as sensitive and specific short-term biomarkers to confirm alcohol use.[5] In a controlled drinking study, this compound and ethyl oleate were the most abundant FAEEs detected, reaching maximum concentrations within 2 to 4 hours after consumption.[5]
| FAEE Species | Mean Peak Concentration (c̅ₘₐₓ) (ng/mL) |
| This compound | 144 ± 35 |
| Ethyl Oleate | 125 ± 55 |
| Ethyl Stearate | 71 ± 21 |
| Ethyl Myristate | 14 ± 4 |
| Total FAEEs | 344 ± 91 |
| Data from a drinking study where subjects reached a blood alcohol concentration of 0.8 g/kg.[5] |
Cellular Signaling and Lipotoxicity
This compound is a known mediator of cellular toxicity, particularly in the context of alcohol-induced pancreatitis and non-alcoholic steatohepatitis (NASH).[6][11] Its lipotoxic effects are largely driven by the disruption of intracellular calcium (Ca²⁺) homeostasis. This compound increases cytosolic Ca²⁺ concentration, which triggers a cascade of detrimental events including endoplasmic reticulum (ER) stress, mitochondrial permeability transition (mPT), and ultimately, apoptotic cell death.[6][11]
Caption: Signaling cascade of this compound-induced lipotoxicity.
Anti-inflammatory Activity
Paradoxically, this compound has also demonstrated significant anti-inflammatory properties in various experimental models.[12][13] It has been shown to reduce carrageenan-induced paw edema, decrease levels of prostaglandin E2 (PGE2), and lower plasma levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced endotoxemia.[12] These effects are partly mediated by the inhibition of the NF-κB signaling pathway.[12] Furthermore, this compound can induce the hepatic production of fetuin-A, a protein with anti-inflammatory attributes, which may contribute to its protective effects in sepsis and endotoxemia.[14]
Caption: Anti-inflammatory mechanisms of this compound.
Experimental Protocols
Accurate and reproducible methods for the synthesis, extraction, and quantification of this compound are essential for research.
Protocol: Enzymatic Synthesis of FAEEs
This protocol describes a general one-step transesterification reaction for producing FAEEs from an oil source.[15]
-
Reactant Preparation : Prepare a reaction mixture containing the lipid source (e.g., triglyceride-rich oil), ethanol, and a biocatalyst. A typical molar ratio of ethanol to oil is 3:1 to 7:1.[16]
-
Biocatalyst : Use an immobilized lipase, such as Novozym 435, as the biocatalyst. The catalyst concentration typically ranges from 1.5% to 3.5% by weight of the oil.[16]
-
Reaction Conditions : Conduct the reaction in a solvent-free medium at a controlled temperature (e.g., 60-80 °C) with constant stirring.[16]
-
Reaction Monitoring : Monitor the reaction progress over time (e.g., 24-72 hours) by taking aliquots and analyzing the FAEE content via gas chromatography (GC).[15]
-
Product Separation : After the reaction, separate the FAEE-rich layer from the glycerol byproduct, typically by centrifugation.
-
Purification : Purify the FAEEs through washing steps and subsequent removal of residual water and ethanol, often by vacuum evaporation.
Protocol: Extraction and Quantification from Biological Samples
This protocol outlines a common workflow for analyzing this compound in blood or tissue.[5][17][18]
-
Sample Collection : Collect biological samples (e.g., whole blood, plasma, tissue homogenate). For blood, using dried blood spots (DBS) can prevent the post-sampling formation of FAEEs.[5]
-
Internal Standard : Add a deuterated internal standard (e.g., d₅-ethyl palmitate) to the sample to ensure accurate quantification.[18]
-
Extraction :
-
Solvent Evaporation : Evaporate the organic solvent layer to dryness under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried residue in a suitable solvent for analysis.
-
Analysis :
-
Data Analysis : Quantify the concentration of this compound by comparing its peak area to that of the internal standard against a calibration curve.
Caption: Workflow for this compound extraction and quantification.
Conclusion and Future Directions
This compound has transitioned from being viewed as a simple byproduct of alcohol metabolism to a key player in cellular signaling and a reliable biomarker. Its dual role in promoting lipotoxicity while also possessing anti-inflammatory potential presents a complex but fascinating area for future research. For professionals in drug development, understanding the pathways modulated by this compound could unveil novel therapeutic targets for managing conditions like alcoholic pancreatitis, metabolic syndrome, and sepsis. Further investigation into the specificities of FAEE synthase enzymes and the downstream effects of individual FAEEs will be crucial in fully harnessing this knowledge for clinical and scientific advancement.
References
- 1. This compound | C18H36O2 | CID 12366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Palmitic acid ethyl ester | 628-97-7 [chemicalbook.com]
- 3. This compound and ethyl oleate are the predominant fatty acid ethyl esters in the blood after ethanol ingestion and their synthesis is differentially influenced by the extracellular concentrations of their corresponding fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. CAS 628-97-7: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Ethanol-induced fatty acid ethyl ester formation in vivo and in vitro in rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lysosomal Ca2+ as a mediator of palmitate-induced lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of mthis compound and this compound in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound ameliorates lethal endotoxemia by inducing hepatic fetuin-A secretion: an in vivo and in vitro experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Datasets on process transesterification of binary blend of oil for fatty acid ethyl ester (FAEE) synthesized via the ethanolysis of heterogeneous doped catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An improved method for rapidly quantifying fatty acid ethyl esters in meconium suitable for prenatal alcohol screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]
Ethyl Palmitate: A Comprehensive Technical Guide to its Role as a Biomarker for Ethanol Consumption
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ethyl palmitate as a sensitive and specific biomarker for both acute and chronic ethanol consumption. This compound, a fatty acid ethyl ester (FAEE), is a direct metabolite of ethanol formed through non-oxidative pathways. Its presence and concentration in various biological matrices serve as a reliable indicator of alcohol intake, offering a longer detection window than direct ethanol measurement. This document details the biochemical basis of this compound formation, analytical methodologies for its detection, and a summary of key quantitative findings.
Biochemical Foundation: The Non-Oxidative Metabolism of Ethanol
While the majority of ingested ethanol is metabolized oxidatively in the liver, a smaller but significant portion undergoes non-oxidative metabolism, leading to the formation of FAEEs.[1][2] This process involves the enzymatic esterification of ethanol with endogenous fatty acids or fatty acyl-CoAs.[3][4] this compound is one of the most prominent FAEEs found in the body following alcohol consumption.[5][6][7]
The formation of FAEEs, including this compound, is catalyzed by several enzymes, with fatty acid ethyl ester synthases (FAEE synthases) playing a key role.[2][3][4] These enzymes are present in various tissues, with notable activity in the pancreas, liver, heart, and brain, which are organs susceptible to alcohol-induced damage.[3][4][8] The accumulation of FAEEs in these tissues is believed to contribute to the cytotoxic effects associated with chronic alcohol abuse.[3][8]
Below is a diagram illustrating the principal biochemical pathway for the formation of this compound from ethanol and palmitic acid.
Analytical Methodologies for this compound Detection
The quantification of this compound in biological samples is primarily achieved through chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. The most commonly employed methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10][11][12] Sample preparation is a critical step to isolate the lipophilic FAEEs from the complex biological matrix.
2.1. Biological Matrices
This compound can be detected in various biological specimens, each providing a different window of detection for ethanol consumption:
-
Blood (Plasma/Serum): Detects recent, acute alcohol consumption. FAEEs can be measurable in serum for up to 24 hours after alcohol intake, even when blood alcohol concentrations are low.[8]
-
Hair: Provides a long-term history of alcohol consumption, spanning months to years depending on the length of the hair shaft.[9][10][13] FAEEs are incorporated into the hair primarily through sebum.[9][14]
-
Meconium: The first stool of a newborn, meconium analysis can reveal in utero alcohol exposure.[15][16][17] The presence of this compound in meconium is an indicator of fetal exposure to ethanol.[15][17]
-
Adipose Tissue: Due to their lipophilic nature, FAEEs accumulate in adipose tissue, which can serve as a postmortem marker for premortem ethanol intake.[8]
2.2. Experimental Protocol: Quantification of this compound in Hair by HS-SPME-GC-MS
The following protocol is a representative example for the analysis of this compound and other FAEEs in hair, based on headspace solid-phase microextraction (HS-SPME) followed by GC-MS.[9][10][18]
Materials:
-
Hair sample (20-50 mg)
-
n-Heptane (for washing)
-
Dimethyl sulfoxide (DMSO)/n-Heptane extraction mixture
-
Deuterated internal standards (e.g., D5-ethyl palmitate)
-
HS-SPME fiber (e.g., PDMS-DVB)
-
GC-MS system
Procedure:
-
Decontamination: Wash the hair sample with n-heptane to remove external contaminants.[9]
-
Extraction:
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Separate the compounds on a suitable capillary column (e.g., DB-5MS).
-
Detect and quantify the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
The workflow for this analytical procedure is illustrated in the diagram below.
Quantitative Data and Interpretation
The concentration of this compound and the sum of FAEEs in biological samples correlate with the level of alcohol consumption. The following tables summarize quantitative data from various studies, providing a basis for the interpretation of results.
Table 1: FAEE Concentrations in Hair by Alcohol Consumption Level
| Consumption Level | This compound (ng/mg) | Sum of Four FAEEs* (ng/mg) | Reference(s) |
| Teetotalers | Traces or not detectable | 0.05 - 0.37 | [9][20] |
| Social Drinkers | Not individually specified | 0.20 - 0.85 | [9] |
| Chronic Excessive Drinkers/Alcoholics | 0.35 - 13.5 | 0.65 - 30.60 | [9][10][20] |
*Sum of ethyl myristate, this compound, ethyl oleate, and ethyl stearate.
Table 2: Cut-off Values for FAEEs in Hair Analysis
| Interpretation | Analyte | Cut-off Value (ng/mg) | Hair Segment | Reference(s) |
| Abstinence vs. Repeated Consumption | This compound | 0.12 | 0-3 cm | [21] |
| Abstinence vs. Repeated Consumption | This compound | 0.15 | 0-6 cm | [21] |
| Non-Excessive vs. Chronic Excessive | This compound | 0.35 | 0-3 cm | [21] |
| Non-Excessive vs. Chronic Excessive | This compound | 0.45 | 0-6 cm | [21] |
| Chronic Excessive Consumption | Sum of FAEEs | > 1.0 | Not specified | [13][20] |
Table 3: Analytical Method Performance
| Method | Matrix | Analyte(s) | Limit of Detection (LOD) | Linearity (r²) | Reference(s) |
| HS-SPME-GC-MS | Hair | This compound & other FAEEs | 0.01 - 0.04 ng/mg | Not specified | [10][18] |
| SPME-GC-MS | Hair | This compound & other FAEEs | 0.005 - 0.009 ng/mg | > 0.99 | [22] |
| GC-MS/MS | Hair | This compound | Not specified | > 0.999 | [11][12] |
Table 4: this compound in Meconium for Fetal Alcohol Exposure
| Finding | Value | Reference(s) |
| Sensitivity for detecting any prenatal alcohol exposure | 17% | [15] |
| Specificity for detecting any prenatal alcohol exposure | 100% | [15] |
| Negative correlation with | Pup body and brain weight | [15] |
Clinical Significance and Applications
The measurement of this compound offers significant advantages in various clinical and forensic settings:
-
Monitoring Alcohol Abstinence: In treatment programs, this compound levels in hair can provide an objective measure of a patient's adherence to abstinence over several months.[9][10]
-
Forensic Toxicology: In legal contexts, such as child custody cases or drunk driving offenses, hair analysis for this compound can provide evidence of chronic excessive alcohol consumption.[23][24]
-
Diagnosis of Fetal Alcohol Spectrum Disorders (FASD): The detection of this compound in meconium is a highly specific biomarker for prenatal alcohol exposure, aiding in the early diagnosis of FASD.[15][16][17]
-
Research in Alcohol-Related Pathologies: As a bioactive metabolite, this compound is implicated in the pathophysiology of alcohol-induced organ damage.[3][8] Studying its formation and effects can provide insights into the mechanisms of alcoholic diseases.
Limitations and Considerations
While a robust biomarker, the interpretation of this compound levels should consider potential confounding factors:
-
External Contamination: For hair analysis, the use of alcohol-containing hair products can potentially lead to false-positive results for FAEEs.[14][23] Thorough decontamination of hair samples is crucial.
-
Cosmetic Treatments: Hair treatments such as bleaching and dyeing can reduce the concentrations of alcohol biomarkers in hair.[23][25]
-
Individual Variability: There can be significant individual differences in FAEE concentrations, and a direct correlation with the exact amount of alcohol consumed is not always possible.[9]
Conclusion
This compound is a valuable and well-established biomarker for ethanol consumption. Its detection and quantification, particularly in hair and meconium, provide crucial information for clinical diagnosis, forensic investigation, and research into the mechanisms of alcohol-related disorders. The use of highly sensitive analytical techniques like GC-MS and LC-MS/MS, combined with standardized protocols and appropriate interpretation of quantitative data, ensures the reliability of this compound as an indicator of alcohol intake. As research continues, the role of this compound and other FAEEs in understanding and managing alcohol abuse is expected to expand further.
References
- 1. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acid ethyl esters: markers of alcohol abuse and alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. This compound and ethyl oleate are the predominant fatty acid ethyl esters in the blood after ethanol ingestion and their synthesis is differentially influenced by the extracellular concentrations of their corresponding fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. usdtl.com [usdtl.com]
- 9. Fatty acid ethyl esters in hair as markers of alcohol consumption. Segmental hair analysis of alcoholics, social drinkers, and teetotalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. analysis-of-fatty-acid-ethyl-esters-in-hair-as-possible-markers-of-chronically-elevated-alcohol-consumption-by-headspace-solid-phase-microextraction-hs-spme-and-gas-chromatography-mass-spectrometry-gc-ms - Ask this paper | Bohrium [bohrium.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and this compound (EtPa) in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. EtG and FAEE, the Two Key Alcohol Markers | DNA Legal [dnalegal.com]
- 15. Fatty acid ethyl esters in meconium: A biomarker of fetal alcohol exposure and effect - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fatty Acid Ethyl Esters in Meconium: Are They Biomarkers of Fetal Alcohol Exposure and Effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. canfasd.ca [canfasd.ca]
- 18. Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. an-optimized-solid-phase-microextraction-and-gas-chromatography-mass-spectrometry-assay-for-the-determination-of-ethyl-palmitate-in-hair - Ask this paper | Bohrium [bohrium.com]
- 20. Comparison of ethyl glucuronide and fatty acid ethyl ester concentrations in hair of alcoholics, social drinkers and teetotallers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iris.unito.it [iris.unito.it]
- 22. academic.oup.com [academic.oup.com]
- 23. How Reliable Are EtG and EtPa as Markers of Alcohol in Legal Cases? | AttoLife [attolife.co.uk]
- 24. books.rsc.org [books.rsc.org]
- 25. Detox shampoos for EtG and FAEE in hair - Results from in vitro experiments. | Semantic Scholar [semanticscholar.org]
The Dichotomous Role of Ethyl Palmitate in Cellular Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl palmitate, a fatty acid ester, occupies a fascinating and dichotomous position in cellular biology. While demonstrating significant anti-inflammatory properties with therapeutic potential, it is also implicated in cellular lipotoxicity, contributing to tissue damage in various pathological conditions. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in cellular processes. It summarizes key quantitative data, details experimental protocols for investigating its effects, and visualizes the core signaling pathways through which it exerts its influence. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and harness the activities of this intriguing molecule.
Introduction
This compound is the ethyl ester of palmitic acid, a common saturated fatty acid. It is formed endogenously, notably during the non-oxidative metabolism of ethanol, and is also found in various natural sources.[1][2] Its presence and concentration in biological systems can have profound effects on cellular function, steering cells towards either protective or destructive fates depending on the context and cellular environment.
This guide will dissect the two primary and opposing roles of this compound:
-
Anti-inflammatory Agent: this compound has been shown to possess potent anti-inflammatory effects in various preclinical models.[3][4] These effects are largely attributed to its ability to modulate immune cell function, particularly macrophages, and to suppress the production of pro-inflammatory mediators.
-
Inducer of Lipotoxicity: Conversely, as a saturated fatty acid ester, this compound contributes to cellular lipotoxicity, a condition characterized by the accumulation of lipids that leads to cellular dysfunction and death.[5][6] This is particularly relevant in non-adipose tissues and is implicated in the pathogenesis of metabolic diseases.
Understanding the molecular mechanisms that underpin these dual roles is critical for the development of novel therapeutic strategies that can either leverage its anti-inflammatory properties or mitigate its toxic effects.
Anti-inflammatory Role of this compound
This compound exerts its anti-inflammatory effects primarily through the induction of the hepatokine Fetuin-A, which in turn orchestrates a shift in macrophage polarization.
Signaling Pathway: this compound → Fetuin-A → Macrophage M2 Polarization
This compound administration leads to an increase in the hepatic production and secretion of Fetuin-A.[7] Fetuin-A then acts as a signaling molecule that promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.[7] This shift is characterized by a decrease in the expression of M1 markers (e.g., CD86) and an increase in the expression of M2 markers (e.g., CD206). The M2 macrophages, in turn, release anti-inflammatory cytokines and contribute to the resolution of inflammation. A key downstream effect of this pathway is the inhibition of the NF-κB signaling cascade, a central regulator of inflammation.[8]
Caption: this compound Anti-Inflammatory Signaling Pathway.
Quantitative Data: In Vivo Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in several animal models. The following tables summarize key findings.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in LPS-Induced Endotoxemia in Mice
| Cytokine | Control (LPS only) | This compound (5 ml/kg) + LPS | % Reduction | Reference |
| TNF-α (pg/mL) | ~1800 | ~800 | ~55% | [7] |
| IL-6 (pg/mL) | ~1200 | ~500 | ~58% | [7] |
| IL-1β (pg/mL) | ~150 | ~75 | ~50% | [7] |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Paw Edema Inhibition (%) | PGE2 Level Reduction (%) | Reference |
| This compound | Significant | Significant | [8][9] |
| Indomethacin (Control) | Significant | Significant | [4] |
Experimental Protocols
This model is used to mimic systemic inflammation.
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Materials:
-
Procedure:
-
Administer this compound (e.g., 5 ml/kg) or vehicle control (saline) to the animals via intraperitoneal injection.
-
After a set pre-treatment time (e.g., 30 minutes to 1 hour), induce endotoxemia by intraperitoneal injection of LPS (e.g., 10 mg/kg).[12]
-
At a specified time point post-LPS injection (e.g., 1.5 to 24 hours), collect blood samples via cardiac puncture for cytokine analysis.[2][12]
-
Harvest tissues (liver, lungs) for histological analysis or protein/mRNA expression studies.
-
-
Analysis:
-
Cytokine Quantification: Measure plasma levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[7]
-
NF-κB Expression: Analyze NF-κB p65 subunit levels in nuclear and cytoplasmic fractions of liver and lung tissue lysates by Western blotting.[14][15][16][17]
-
This is a classic model of acute, localized inflammation.
-
Animals: Male Wistar rats.
-
Materials:
-
Procedure:
-
Administer this compound or a reference anti-inflammatory drug (e.g., indomethacin) to the animals.
-
After 30-60 minutes, inject 100 µL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[4][18] The left hind paw can be injected with saline as a control.[3]
-
Measure the paw volume or thickness at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3][4]
-
-
Analysis:
-
Calculate the percentage of edema inhibition for the treated groups compared to the carrageenan-only control group.
-
Optionally, at the end of the experiment, paw tissue can be collected to measure levels of inflammatory mediators like prostaglandin E2 (PGE2) by ELISA.[4]
-
Lipotoxic Role of this compound
The lipotoxic effects of this compound are primarily mediated by its hydrolysis to palmitate, which then initiates a cascade of cellular stress responses, particularly in metabolically active cells like hepatocytes and pancreatic acinar cells, as well as in intestinal epithelial cells.
Signaling Pathway: Palmitate-Induced Lipotoxicity and Apoptosis
Excess intracellular palmitate leads to endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS).[20] This, in turn, causes an increase in cytosolic Ca²⁺ concentration. The elevated Ca²⁺ and ROS levels trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the dissipation of the mitochondrial membrane potential, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in apoptosis.[5][6][20]
Caption: Palmitate-Induced Lipotoxicity and Apoptosis Pathway.
Quantitative Data: In Vitro Lipotoxic Effects
The lipotoxic effects of this compound have been documented in various cell culture models.
Table 3: Effect of this compound on Intestinal Epithelial Barrier Function (Caco-2 cells)
| Parameter | Control | This compound (40 µM) | Effect | Reference |
| ROS Production (RFU) | Baseline | Increased | Pro-oxidant | Not specified |
| ZO-1 and Occludin | Continuous at cell borders | Redistributed from cell borders | Barrier disruption | Not specified |
Experimental Protocols
The JC-1 assay is a common method to assess mitochondrial health.
-
Cells: Hepatocytes (e.g., HepG2) or other relevant cell types.
-
Materials:
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound for a specified duration.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C in the dark.[21][22][23]
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity. JC-1 aggregates in healthy mitochondria emit red fluorescence (~590 nm), while in apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence (~530 nm).[21][22]
-
-
Analysis:
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
This protocol is used to visualize the integrity of the intestinal epithelial barrier.
-
Cells: Caco-2 cells grown on permeable supports (e.g., Transwell inserts).
-
Materials:
-
This compound.
-
Primary antibodies against ZO-1 and occludin.
-
Fluorescently labeled secondary antibodies.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., Triton X-100 in PBS).
-
Mounting medium with DAPI.
-
Confocal microscope.
-
-
Procedure:
-
Culture Caco-2 cells on permeable supports until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Treat the cells with this compound.
-
Fix the cells with 4% PFA.[24]
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against ZO-1 and occludin.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Mount the membranes on slides with mounting medium containing DAPI for nuclear counterstaining.
-
-
Analysis:
Implications for Drug Development
The dual nature of this compound presents both opportunities and challenges for drug development.
-
Harnessing Anti-inflammatory Properties: The ability of this compound to promote a switch to an anti-inflammatory M2 macrophage phenotype suggests its potential as a therapeutic for inflammatory diseases. Further research could focus on developing stable analogs or delivery systems that specifically target inflamed tissues to maximize its beneficial effects while minimizing potential lipotoxicity.
-
Mitigating Lipotoxicity: In the context of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and pancreatitis, where elevated levels of fatty acid esters are detrimental, strategies to inhibit the synthesis or promote the detoxification of this compound could be beneficial.
Conclusion
This compound is a molecule with a complex and context-dependent role in cellular physiology. Its anti-inflammatory properties, mediated through the Fetuin-A/macrophage polarization axis, offer a promising avenue for therapeutic intervention in inflammatory conditions. Conversely, its contribution to lipotoxicity underscores its pathological significance in metabolic diseases. A thorough understanding of the signaling pathways and cellular processes it governs, as facilitated by the experimental approaches detailed in this guide, is essential for advancing our ability to manipulate its activity for therapeutic benefit. Future research should continue to unravel the precise molecular switches that determine the pro-survival or pro-death signaling of this compound in different cellular contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. inotiv.com [inotiv.com]
- 3. inotiv.com [inotiv.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound ameliorates lethal endotoxemia by inducing hepatic fetuin-A secretion: an in vivo and in vitro experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of mthis compound and this compound in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of mthis compound and this compound in different experimental rat models (Journal Article) | OSTI.GOV [osti.gov]
- 10. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 11. Plasma endotoxin concentration after an intraperitoneal injection of endotoxin in fed and fasted suckling rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elsevier.es [elsevier.es]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Caco2/HT-29 In Vitro Cell Co-Culture: Barrier Integrity, Permeability, and Tight Junctions’ Composition During Progressive Passages of Parental Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantitative Analysis of Ethyl Palmitate using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl palmitate is a fatty acid ethyl ester (FAEE) formed in the body through the non-oxidative metabolism of ethanol.[1] It serves as a specific biomarker for alcohol consumption, and its quantification is crucial in various research and clinical settings, including forensic toxicology and studies on alcohol-induced diseases.[1][2][3][4] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective quantification of this compound in biological matrices.[4] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.
Principle of GC-MS
Gas chromatography (GC) separates volatile and semi-volatile compounds in a sample based on their different partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas). The separated compounds then enter the mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This combination allows for the highly specific identification and quantification of target analytes like this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (analytical grade)
-
Deuterated this compound (ethyl-d5-palmitate) as an internal standard (IS)
-
Solvents: n-hexane, dimethyl sulfoxide (DMSO), methanol, ethyl ether (all HPLC or analytical grade)[1][5]
-
Deionized water
-
Sample matrix (e.g., hair, blood, urine)
2. Sample Preparation
Two primary methods for sample preparation are presented: ultrasonication extraction and solid-phase microextraction (SPME).
2.1. Ultrasonication Extraction
This method is suitable for solid samples like hair.
-
Washing: Wash the hair sample twice with n-heptane to remove external contaminants. Dry the sample under a gentle stream of nitrogen.[6]
-
Homogenization: Cut the dried hair into small pieces.[6]
-
Extraction: Weigh approximately 30 mg of the cut hair into a glass vial. Add a known amount of the internal standard (e.g., d5-ethyl palmitate). Add 500 µL of DMSO and 2 mL of n-heptane.[6]
-
Sonication: Sonicate the sample for an extended period (e.g., overnight) to ensure complete extraction.[2][3][7]
-
Phase Separation: After sonication, freeze the sample at -20°C to solidify the DMSO/water phase.[6]
-
Collection: Transfer the liquid n-heptane phase to a new vial.[6]
-
Evaporation: Evaporate the n-heptane to dryness at 40°C under a gentle nitrogen stream.[6]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis.
2.2. Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds.[8][9]
-
Sample Preparation: Place the prepared sample (e.g., reconstituted extract from ultrasonication or a liquid sample) into a headspace vial.[6]
-
Incubation: Preheat the sample at a specific temperature (e.g., 90°C) for a set time (e.g., 5 minutes) to allow the analytes to partition into the headspace.[6]
-
Extraction: Expose a SPME fiber (e.g., PDMS-DVB) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.[6][8][9]
-
Desorption: Inject the fiber into the GC inlet, where the adsorbed analytes are thermally desorbed for analysis.[6]
3. GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for this compound analysis. These may need to be optimized for specific instruments and applications.
-
Gas Chromatograph: Agilent 6890 or similar.[6]
-
Mass Spectrometer: Agilent 5973 or similar.[6]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5][6]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Injector Temperature: 260°C.[6]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 3 minutes.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 250°C.
-
Ramp 3: 30°C/min to 280°C, hold for 4.5 minutes.[6]
-
-
MS Interface Temperature: 280°C.[6]
-
Ion Source Temperature: 230°C.[6]
-
Quadrupole Temperature: 106°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
This compound: Target ion m/z 88.[4]
-
Internal Standard (d5-ethyl palmitate): Appropriate m/z for the deuterated standard.
-
4. Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of this compound and a constant concentration of the internal standard. A typical calibration range for hair analysis could be from 0.05 to 3 ng/mg.[8][9]
-
Quality Controls (QCs): Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
-
Calibration Curve: Analyze the calibration standards and construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. A linear regression analysis is typically used. The coefficient of determination (r²) should be ≥ 0.99.[7]
-
Quantification: Analyze the unknown samples and use the calibration curve to determine the concentration of this compound in the samples.
Data Presentation
The following tables summarize the quantitative data from method validation studies for the analysis of this compound.
Table 1: Method Validation Parameters for this compound Quantification.
| Parameter | Result | Reference |
| Linearity Range | 0.05 to 3 ng/mg | [8][9] |
| 120 to 720 pg/mg | [2][3][7] | |
| Coefficient of Determination (r²) | > 0.999 | [2][3][7] |
| 0.9886 | [4][10] | |
| Within-Assay Precision (%CV) | 6.12 - 6.82% | [8][9] |
| Between-Assay Precision (%CV) | 8.58 - 12.53% | [8][9] |
| Accuracy | 95.15 - 109.91% | [8][9] |
| Extraction Recovery | 61.3 - 71.9% (SPME) | [8][9] |
| Close to 100% (Ultrasonication) | [2][3][7] | |
| Limit of Detection (LOD) | 0.01 - 0.04 ng/mg | [1] |
| 0.005 - 0.009 ng/mg | [11] |
Mandatory Visualization
References
- 1. Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and this compound (EtPa) in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. uoguelph.ca [uoguelph.ca]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. An Optimized Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry Assay for the Determination of this compound in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. an-optimized-solid-phase-microextraction-and-gas-chromatography-mass-spectrometry-assay-for-the-determination-of-ethyl-palmitate-in-hair - Ask this paper | Bohrium [bohrium.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Palmitate using Lipase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of ethyl palmitate, a valuable ester with applications in the cosmetic, food, and pharmaceutical industries. The use of lipases as biocatalysts offers a green and efficient alternative to traditional chemical synthesis methods, providing high specificity, mild reaction conditions, and reduced byproduct formation.
Introduction
This compound is an ester formed from the reaction of palmitic acid and ethanol. It functions as an emollient, solvent, and fragrance ingredient. Enzymatic synthesis using lipases (triacylglycerol hydrolases, EC 3.1.1.3) has gained significant attention due to its environmental benefits and high catalytic efficiency. Lipases can be used in both free and immobilized forms, with immobilization offering advantages such as enhanced stability and reusability. This document outlines the key parameters, experimental protocols, and expected outcomes for the lipase-catalyzed synthesis of this compound.
Key Experimental Parameters and Data
The efficiency of the enzymatic synthesis of this compound is influenced by several factors. The following tables summarize quantitative data from various studies, showcasing the impact of different lipases and reaction conditions on product yield.
Table 1: Comparison of Different Lipases for this compound Synthesis
| Lipase Source | Form | Support Matrix (if immobilized) | Reaction System | Max. Conversion/Yield (%) | Reference |
| Candida sp. 99-125 | Immobilized | Surfactant modified cotton membrane | Petroleum ether | 97 | [1] |
| Candida sp. 99-125 | Immobilized | Fabric membrane | Solvent-free | 98 | [2] |
| Thermomyces lanuginosus | Immobilized | Macroporous hydrophobic carrier | Solvent-free | 97 | [3][4] |
| Fermase CALB 10000 | Immobilized | Not specified | Solvent-free (Ultrasound-assisted) | 96.56 | [2][5] |
| Novozym 435 (Candida antarctica) | Immobilized | Acrylic resin | Solvent-free | ~93 | [3] |
| Lipozyme RM IM (Rhizomucor miehei) | Immobilized | Anionic resin | Solvent-free | Not specified | [3] |
| Lipozyme TL IM (Thermomyces lanuginosus) | Immobilized | Silica gel | Solvent-free | Not specified | [3] |
Table 2: Optimized Reaction Conditions for this compound Synthesis
| Lipase | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Enzyme Loading (% w/w) | Agitation (rpm) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Immobilized Candida sp. 99-125 | 1:1.3 - 1:1.5 | 40 | 10% (of total reactants) | Shaker | 24 | 97 | [1][2] |
| Immobilized Thermomyces lanuginosus | Not specified | 55 | 2% (of total substrate) | Not specified | Not specified | 97 | [3][4] |
| Fermase CALB 10000 (Ultrasound) | 1:5.5 | 60 | 5.61% | 200 | 2 | 96.56 | [2][5] |
| Novozym 435 | 1:5.5 | 70 | 10.5% | 150 | Not specified | 93 | [3] |
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis of this compound.
General Protocol for Lipase-Catalyzed Synthesis of this compound
This protocol is a generalized procedure based on common practices in the literature.
Materials:
-
Palmitic acid
-
Ethanol (anhydrous)
-
Immobilized lipase (e.g., Novozym 435, Lipozyme RM IM, or immobilized Candida sp. 99-125)
-
Organic solvent (e.g., petroleum ether, n-hexane, optional)
-
Molecular sieves (3Å, optional, for water removal)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Equipment for analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Reactant Preparation: Accurately weigh palmitic acid and add it to the reaction vessel. Add ethanol in the desired molar ratio (e.g., 1:1 to 1:5.5, acid to alcohol). If using a solvent, add it to the mixture.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading typically ranges from 2% to 10% (w/w) of the total substrates.
-
Water Removal (Optional): If operating in a system sensitive to water content, add activated molecular sieves to the reaction mixture to remove the water produced during esterification.[2]
-
Reaction Incubation: Securely cap the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Set the desired temperature (e.g., 40-70°C) and agitation speed (e.g., 150-200 rpm).
-
Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the progress of the reaction. The conversion of palmitic acid to this compound can be determined by techniques such as titration of the remaining free fatty acids or chromatographic analysis (GC-MS or HPLC).
-
Reaction Termination and Product Recovery: Once the desired conversion is achieved, stop the reaction by separating the immobilized enzyme from the reaction mixture through filtration or centrifugation. The enzyme can be washed with a suitable solvent and stored for reuse.
-
Product Purification: The resulting product mixture can be purified to isolate this compound. This may involve washing with water to remove any residual ethanol and catalyst, followed by evaporation of the solvent (if used).[2]
Protocol for Ultrasound-Assisted Synthesis
Ultrasound irradiation can enhance the reaction rate by improving mass transfer.
Materials:
-
Same as the general protocol.
-
Ultrasonic bath or probe sonicator.
Procedure:
-
Reactant and Enzyme Preparation: Prepare the reaction mixture as described in the general protocol and place the reaction vessel in an ultrasonic bath.
-
Ultrasonic Irradiation: Set the desired temperature of the ultrasonic bath (e.g., 60°C). Apply ultrasound at a specific power (e.g., 60-100 W) and duty cycle (e.g., 30-70%).[2]
-
Monitoring and Product Recovery: Follow the same procedures for monitoring the reaction and recovering the product as outlined in the general protocol.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.
Caption: General workflow for the enzymatic synthesis of this compound.
Lipase Catalytic Mechanism (Ping-Pong Bi-Bi)
The lipase-catalyzed esterification often follows a Ping-Pong Bi-Bi mechanism.[6][7]
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Conclusion
The enzymatic synthesis of this compound using lipases presents a highly efficient and sustainable method for the production of this valuable ester. By optimizing key parameters such as the choice of lipase, temperature, substrate molar ratio, and enzyme loading, high conversion rates exceeding 95% can be achieved.[2] The use of immobilized enzymes further enhances the economic viability of the process by allowing for catalyst reuse. The protocols and data presented herein provide a solid foundation for researchers and professionals to develop and implement robust enzymatic synthesis processes for this compound.
References
Application Notes and Protocols for the Use of Ethyl Palmitate as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of ethyl palmitate as an internal standard in chromatographic analysis, particularly for the quantification of fatty acid ethyl esters (FAEEs). The primary application highlighted is the determination of FAEEs in hair samples as a long-term biomarker for chronic excessive alcohol consumption. The methodologies described are applicable to both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids.[1][2] Their presence and concentration in various biological matrices, such as hair, can provide a retrospective window into an individual's alcohol consumption patterns.[1][3] Among the various FAEEs, this compound is a prominent analyte.
The use of an internal standard is crucial in analytical chromatography to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification. This compound, or its deuterated analog (e.g., this compound-d5), is frequently employed as an internal standard in the analysis of other FAEEs. This document outlines detailed protocols for its application in both GC-MS and LC-MS/MS workflows.
Properties of this compound
| Property | Value |
| Chemical Formula | C18H36O2 |
| Molar Mass | 284.48 g/mol |
| Appearance | Colorless to white waxy solid |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, heptane, and methanol. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for FAEEs in Hair
This protocol details the analysis of four major FAEEs (ethyl myristate, this compound, ethyl oleate, and ethyl stearate) in hair samples using this compound (or a deuterated analog) as an internal standard, coupled with headspace solid-phase microextraction (HS-SPME) and GC-MS.
3.1.1. Materials and Reagents
-
Ethyl myristate, this compound, ethyl oleate, ethyl stearate standards
-
This compound-d5 (or other suitable deuterated FAEE) as internal standard
-
Dimethyl sulfoxide (DMSO)
-
n-Hexane or n-Heptane
-
Methanol
-
Deionized water
-
Blank hair samples for calibration standards and quality controls
3.1.2. Sample Preparation
-
Decontamination: Wash 20-50 mg of hair samples sequentially with deionized water and n-heptane to remove external contaminants.[4] Allow the hair to dry completely.
-
Milling: Cut the washed and dried hair into small pieces (approximately 1 mm).
-
Extraction:
-
To the milled hair sample in a suitable vial, add 1 mL of a known concentration of the internal standard solution (e.g., this compound-d5 in an organic solvent).
-
Add 1 mL of DMSO and 2 mL of n-hexane (or n-heptane).[1]
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (n-hexane/n-heptane) to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
3.1.3. HS-SPME-GC-MS Analysis
-
SPME Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)
-
Incubation Temperature: 94°C[5]
-
Incubation Time: 60 minutes[5]
-
GC Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C for 1 minute
-
Ramp: 7°C/minute to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium
-
MS Interface Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
3.1.4. Data Analysis
Quantification is performed by constructing a calibration curve using the peak area ratio of the target FAEEs to the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for FAEEs in Dried Blood Spots
This protocol describes the determination of FAEEs in dried blood spots (DBS) using LC-MS/MS with an appropriate internal standard like ethyl heptadecanoate. While this specific example uses a different internal standard, the workflow is directly adaptable for this compound.
3.2.1. Materials and Reagents
-
FAEE standards (including this compound)
-
Ethyl heptadecanoate (or this compound-d5) as internal standard
-
Acetonitrile
-
Formic acid
-
Deionized water
-
Blank blood for preparing DBS calibrators and QCs
3.2.2. Sample Preparation
-
DBS Punching: Punch out a 3 mm disc from the dried blood spot sample.
-
Extraction:
-
Place the disc in a microcentrifuge tube.
-
Add 100 µL of the internal standard solution in acetonitrile.
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
3.2.3. LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
Start with 50% B
-
Linearly increase to 95% B over 5 minutes
-
Hold at 95% B for 2 minutes
-
Return to 50% B and equilibrate for 3 minutes
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
3.2.4. Data Analysis
Similar to the GC-MS method, quantification is based on a calibration curve constructed from the peak area ratios of the analytes to the internal standard.
Data Presentation
The following tables summarize quantitative data from various studies utilizing this compound as an analyte or in conjunction with an internal standard for FAEE analysis.
Table 1: GC-MS Method Validation Parameters for FAEEs in Hair
| Parameter | Ethyl Myristate | This compound | Ethyl Oleate | Ethyl Stearate | Reference |
| Linear Range (ng/mg) | 0.05 - 2.4 | 0.05 - 13.5 | 0.05 - 7.7 | 0.05 - 3.85 | [1] |
| LOD (ng/mg) | 0.015 | 0.02 | 0.04 | 0.01 | [4] |
| LOQ (ng/mg) | 0.05 | 0.07 | 0.12 | 0.04 | [4] |
| Intra-assay Precision (%CV) | 15.7 | 6.6 | 5.9 | 3.5 | [4] |
| Accuracy (%) | - | 95.15 - 109.91 | - | - | [5] |
| Recovery (%) | - | 61.3 - 71.9 | - | - | [5] |
Table 2: LC-MS/MS Method Validation Parameters for FAEEs in Dried Blood Spots
| Parameter | Ethyl Myristate | This compound | Ethyl Oleate | Ethyl Stearate | Reference |
| LLOQ (ng/mL) | 15 | 15 | 15 | 37 | [6] |
| Mean Peak Conc. (ng/mL) | 14 ± 4 | 144 ± 35 | 125 ± 55 | 71 ± 21 | [6] |
Table 3: Linearity and Recovery Data from an LC-MS/MS Method for EtPa in Hair
| Parameter | Value | Reference |
| Linearity Range (pg/mg) | 120 - 720 | [7] |
| Coefficient of Determination (r²) | > 0.999 | [7] |
| Extraction Recovery (%) | ~100 | [7] |
Visualizations
The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS protocols.
Caption: GC-MS workflow for FAEE analysis in hair.
Caption: LC-MS/MS workflow for FAEE analysis in DBS.
References
- 1. Analysis of fatty acid ethyl esters in hair as possible markers of chronically elevated alcohol consumption by headspace solid-phase microextraction (HS-SPME) and gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Bournemouth University Research Online [BURO] - Influence of alcohol containing and alcohol free cosmetics on FAEE concentrations in hair. A performance evaluation of this compound as sole marker, versus the sum of four FAEEs. [eprints.bournemouth.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Ethyl Palmitate in Drug Delivery Systems
Introduction
Ethyl palmitate, the ethyl ester of palmitic acid, is a fatty acid ethyl ester (FAEE) increasingly recognized for its potential in advanced drug delivery systems.[1][2] Its properties as a biocompatible, biodegradable, and lipid-soluble compound make it an excellent candidate for formulating various types of nanocarriers.[3][4] As a lipid matrix or oil phase, this compound can be used to encapsulate both hydrophobic and hydrophilic drugs, enhancing their solubility, stability, and bioavailability.[4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions.
Applications in Nanoparticle Drug Delivery
This compound serves as a core component in several types of lipid-based nanoparticles due to its physiological acceptance and ability to form a stable matrix.[3][6]
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs are colloidal carriers where the solid lipid core, potentially composed of this compound or similar lipids like cetyl palmitate, encapsulates the therapeutic agent.[3][6] NLCs are a modified version that incorporates a blend of solid and liquid lipids to create a less-ordered crystalline structure, which can improve drug loading capacity and reduce drug expulsion during storage.[4][7]
Key Advantages:
-
Controlled Release: The solid matrix allows for sustained and controlled drug release.[8]
-
Biocompatibility: Utilizes physiologically tolerated lipids, minimizing toxicity.[4][6]
-
Improved Stability: Protects encapsulated drugs from chemical degradation.[9]
-
Versatile Administration: Suitable for various routes, including dermal, oral, and intravenous.[6]
Nanoemulsions and Microemulsions
Nanoemulsions are kinetically stable, submicron-sized oil-in-water (o/w) or water-in-oil (w/o) dispersions, typically with droplet sizes ranging from 20 to 200 nm.[5][10] Microemulsions are similar but are thermodynamically stable, clear, isotropic mixtures of oil, water, surfactant, and a cosurfactant.[9] In these formulations, this compound can serve as the oil phase, dissolving lipophilic drugs and enhancing their permeation across biological membranes, particularly in topical and transdermal applications.[5][9]
Key Advantages:
-
Enhanced Solubilization: Significantly improves the solubility and dissolution rate of poorly water-soluble drugs.[5][11]
-
High Bioavailability: The small droplet size provides a large interfacial area for drug absorption, helping to avoid first-pass metabolism.[5]
-
Ease of Preparation: Microemulsions, in particular, form spontaneously with low energy input.[9][12]
-
Flexibility: Can be formulated into various dosage forms like gels, creams, and sprays.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for lipid-based drug delivery systems analogous to or potentially formulated with this compound.
Table 1: Solid Lipid Nanoparticles (SLNs) & Nanostructured Lipid Carriers (NLCs) - Performance Data
| Drug/Active Compound | Lipid Matrix Example | Particle Size (PS) | Polydispersity Index (PDI) | Encapsulation Efficiency (EE) | Reference |
| Praziquantel | Cetyl Palmitate | 25 nm | 0.5 | 88.4% | [13] |
| Indomethacin/Ketoprofen | Tripalmitin, Tristearin | < 30 nm | Not Specified | Not Specified | [13] |
| Zeaxanthin | Glycerol Monostearate | > NLCs | > NLCs | < NLCs | [7] |
| Paclitaxel/Sorafenib | Cetyl Palmitate | Not Specified | Narrow Distribution | Satisfactory | [14] |
Table 2: Nanoemulsions & Microemulsions - Performance Data
| Drug/Active Compound | Oil Phase Example | Droplet Size | Polydispersity Index (PDI) | Zeta Potential | Reference |
| Retinyl Palmitate | Not Specified | 16.71 nm | 0.015 | -20.6 mV | [15] |
| Minoxidil | Not Specified | 175.8 nm | 0.19 | Not Specified | [11] |
| Curcumin & Cyclosporine | Not Specified | 15.32 nm | 0.181 | -16.3 mV | [11] |
| Diazepam | Ethyl Laurate | Not Specified | Not Specified | Not Specified | [16] |
| High-Oleic Palm Oil | High-Oleic Palm Oil | 163 - 2268 nm | 0.2 - 1.0 | -29.7 to -47.2 mV | [10] |
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound-based drug delivery systems are provided below.
Protocol 1: Preparation of this compound-Based SLNs via Hot Homogenization
This technique involves emulsifying a drug-loaded lipid melt in a hot aqueous surfactant solution, followed by high-pressure homogenization and cooling to form nanoparticles.[17]
Materials & Equipment:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water
-
High-Pressure Homogenizer (HPH)
-
High-Shear Mixer (e.g., Ultra-Turrax)
-
Water Bath or Heating Mantle
Procedure:
-
Preparation of Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point. Dissolve or disperse the API uniformly in the molten lipid.
-
Preparation of Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear mixer for 3-5 minutes to form a coarse oil-in-water (o/w) pre-emulsion.[17]
-
High-Pressure Homogenization: Transfer the hot pre-emulsion immediately to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the mixture for 3-5 cycles at a pressure between 500 and 1500 bar.[17]
-
Nanoparticle Formation: Cool the resulting hot nanoemulsion down to room temperature or in an ice bath under gentle stirring. The lipid will recrystallize, forming the solid matrix of the SLNs.
-
Storage: Store the resulting SLN dispersion at 4°C.
Workflow for SLN preparation via hot homogenization.
Protocol 2: Preparation of an this compound-Based Nanoemulsion
This protocol describes a high-energy method using ultrasonication to produce a stable o/w nanoemulsion.
Materials & Equipment:
-
This compound (Oil Phase)
-
API (lipophilic)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Propylene Glycol, Ethanol)[16]
-
Purified Water (Aqueous Phase)
-
Probe Sonicator or High-Pressure Homogenizer
-
Magnetic Stirrer
Procedure:
-
Preparation of Oil Phase: Completely dissolve the API in the this compound.
-
Preparation of Aqueous Phase: Dissolve the surfactant and co-surfactant in the purified water.
-
Mixing: Add the oil phase to the aqueous phase dropwise under continuous magnetic stirring to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-energy homogenization using a probe sonicator or a high-pressure homogenizer until a translucent or bluish-white nanoemulsion is formed.[18]
-
Equilibration: Allow the nanoemulsion to equilibrate at room temperature for 30 minutes.
-
Storage: Store the final nanoemulsion in a sealed container at room temperature or 4°C.
References
- 1. This compound and ethyl oleate are the predominant fatty acid ethyl esters in the blood after ethanol ingestion and their synthesis is differentially influenced by the extracellular concentrations of their corresponding fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Ataman Kimya [atamanchemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.imrpress.com [article.imrpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cris.bgu.ac.il [cris.bgu.ac.il]
- 10. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. View of Low-Surfactant Microemulsions for Enhanced Topical Delivery of Poorly Soluble Drugs [journals.library.ualberta.ca]
- 13. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ricerca.uniba.it [ricerca.uniba.it]
- 15. researchgate.net [researchgate.net]
- 16. Development of an ethyl laurate-based microemulsion for rapid-onset intranasal delivery of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Quantification of Ethyl Palmitate in Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of ethyl palmitate from tissue samples. It addresses common challenges related to matrix effects and provides detailed experimental protocols and data interpretation strategies.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4] In the context of this compound quantification from tissue, this means that other molecules from the tissue extract can either suppress or enhance the signal of this compound during mass spectrometry analysis, leading to inaccurate and imprecise results.[1][4][5] This phenomenon is a significant concern in LC-MS/MS bioanalysis and its impact must be evaluated during method development.[4][6]
Q2: What are the primary sources of matrix effects in tissue samples for lipid analysis?
A: The primary sources of matrix effects in tissue samples, especially for lipid analysis, are phospholipids.[2][7] These abundant cellular membrane components can co-extract with this compound and cause significant ion suppression in the mass spectrometer's ion source.[2][7] Other endogenous matrix components like salts and proteins can also contribute to matrix effects.[5]
Q3: How can I detect the presence of matrix effects in my assay?
A: There are two common methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a standard solution of this compound is continuously infused into the mass spectrometer after the analytical column.[6][8] A blank tissue extract is then injected. Any dip or rise in the constant signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[9]
-
Post-Extraction Spike: This is a quantitative method and is considered the "gold standard".[5] It involves comparing the response of an analyte spiked into a blank, extracted matrix sample with the response of the same analyte in a neat solvent.[5][6] The ratio of these responses, known as the matrix factor, indicates the extent of the matrix effect. A matrix factor of less than 1 suggests ion suppression, while a factor greater than 1 indicates ion enhancement.[5]
Q4: What is a stable isotope-labeled internal standard and why is it recommended?
A: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where some atoms have been replaced with their heavy isotopes (e.g., ¹³C or ²H). The most recognized technique to correct for matrix effects is the use of a stable isotope-labeled internal standard.[1] This standard is chemically identical to the analyte and will therefore behave similarly during sample preparation and analysis, experiencing the same matrix effects.[1] Because it has a different mass, the mass spectrometer can distinguish it from the unlabeled analyte. By adding a known amount of the SIL internal standard to each sample, it can be used to normalize the signal of the analyte, thereby compensating for variations in extraction recovery and matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound from tissue.
Problem 1: Poor Recovery of this compound
Possible Causes:
-
Inefficient extraction method.
-
Analyte degradation during sample processing.
-
Poor solubility of this compound in the final extraction solvent.
Troubleshooting Steps:
-
Optimize Extraction Solvent: this compound is a nonpolar lipid. Ensure your extraction solvent system is appropriate. A common method for lipid extraction is a two-phase system like methanol/chloroform.[10]
-
Evaluate Different Extraction Techniques:
-
Add Antioxidants: To prevent degradation of fatty acid esters, consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[10]
-
Check Reconstitution Solvent: After evaporating the extraction solvent, ensure the reconstitution solvent is compatible with both your analyte and the initial mobile phase of your chromatography.
Problem 2: High Signal Variability (Poor Precision)
Possible Causes:
-
Inconsistent matrix effects between samples.
-
Contamination from plasticware.[12]
-
Carryover between samples.[13]
-
Inconsistent sample preparation.
Troubleshooting Steps:
-
Implement a Robust Sample Cleanup: Use techniques like SPE to remove interfering matrix components, particularly phospholipids.[6][7]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variable matrix effects.[1][14]
-
Use Glassware: To avoid leaching of plasticizers that can interfere with the analysis, use glass vials and tubes where possible.[12]
-
Optimize Wash Solvents: Ensure the autosampler wash solution is effective at removing the analyte between injections to prevent carryover.[13]
-
Standardize Homogenization: Ensure a consistent and thorough homogenization of the tissue to achieve uniform extraction.
Problem 3: Non-Linear or Inconsistent Calibration Curves
Possible Causes:
-
Matrix effects impacting the standards differently than the samples.
-
Incorrect preparation of calibration standards.
-
Detector saturation at high concentrations.
Troubleshooting Steps:
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is as similar as possible to your tissue samples. This helps to ensure that the standards and samples experience similar matrix effects.[3]
-
Verify Standard Preparation: Re-prepare the calibration standards, paying close attention to pipetting accuracy and dilution factors. Serial dilutions are a common source of error.[15]
-
Check for Linearity: If the curve is non-linear, you may need to narrow the concentration range or use a different regression model (e.g., quadratic).
-
Dilute Samples: If high-concentration samples are falling outside the linear range, they may need to be diluted.[8]
Experimental Protocols
Protocol 1: Two-Phase Metabolite Extraction from Animal Tissues
This protocol is adapted for the extraction of lipids like this compound.
Reagents:
-
Methanol (HPLC grade)[10]
-
Chloroform (HPLC grade)[10]
-
Butylated hydroxytoluene (BHT)[10]
-
Formic acid[10]
-
Extraction Solvent: 1:2 methanol/chloroform with 0.01% BHT and 1% formic acid (v/v). Store at -20°C.[10]
-
Internal Standard Solution: this compound-d5 (or other suitable SIL standard) in a compatible solvent.
Procedure:
-
Weigh a small piece of frozen tissue (e.g., 20-50 mg) in a pre-weighed 2 mL microcentrifuge tube.
-
Add a 3 mm stainless steel ball bearing for homogenization.[10]
-
Add the internal standard solution to each tube.
-
Add 1 mL of pre-chilled (-20°C) extraction solvent.
-
Homogenize using a bead beater or vortexer for 3-5 minutes.[10]
-
Centrifuge at a high speed (e.g., 13,000 rpm) for 5 minutes to pellet the tissue debris.[6]
-
Carefully transfer the supernatant (which contains both the polar and lipid fractions) to a new tube.
-
To induce phase separation, add a volume of water equivalent to the methanol volume in the initial extraction. Vortex briefly.
-
Centrifuge to separate the aqueous (upper) and organic (lower, chloroform) layers.
-
Carefully collect the lower organic layer, which contains the lipids including this compound.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.
Protocol 2: Assessment of Matrix Effect using Post-Extraction Spike
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and internal standard into the reconstitution solvent.
-
Set B (Post-Spike Sample): Extract a blank tissue sample (matrix) following the protocol above. After the final evaporation step, spike the analyte and internal standard into the reconstituted blank matrix extract.
-
Set C (Pre-Spike Sample): Spike the analyte and internal standard into the blank tissue sample before the extraction process.
-
-
Analyze all three sets using the developed LC-MS/MS or GC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 100% | No matrix effect |
| MF < 100% | Ion Suppression |
| MF > 100% | Ion Enhancement |
| Recovery (RE) | Interpretation |
| RE = 100% | 100% extraction recovery |
| RE < 100% | Incomplete extraction |
| RE > 100% | Possible matrix enhancement during extraction |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. eijppr.com [eijppr.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lctsbible.com [lctsbible.com]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. uknml.com [uknml.com]
Technical Support Center: Overcoming Co-elution in Ethyl Palmitate Chromatography
Welcome to our dedicated support center for troubleshooting chromatographic analyses of ethyl palmitate. This resource provides in-depth guidance for researchers, scientists, and drug development professionals encountering co-elution issues during their experiments. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve optimal separation and accurate quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in this compound chromatography?
A1: Co-elution in chromatography occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[1] For this compound, this can be caused by several factors:
-
Presence of Isomers: Structural isomers of this compound or other fatty acid ethyl esters (FAEEs) with similar physicochemical properties can be difficult to separate.
-
Matrix Effects: Complex sample matrices can introduce interfering compounds that co-elute with the analyte of interest.
-
Inadequate Method Parameters: Suboptimal chromatographic conditions, such as an inappropriate mobile phase composition, temperature program, or flow rate, can lead to poor resolution.[2]
-
Improper Column Selection: The choice of stationary phase is critical for achieving selectivity between this compound and other sample components.[2][3]
Q2: How can I detect if my this compound peak is co-eluting with another compound?
A2: Detecting co-elution can be challenging, especially with perfectly overlapping peaks. Here are some common methods:
-
Peak Shape Analysis: Look for signs of asymmetry in your chromatogram, such as peak fronting, tailing, or the appearance of shoulders on the peak. A pure peak should ideally be symmetrical.[1]
-
Use of Advanced Detectors:
-
Diode Array Detector (DAD): A DAD detector can perform peak purity analysis by comparing UV spectra across the peak. If the spectra are not identical, co-elution is likely.[1][2]
-
Mass Spectrometry (MS): By taking mass spectra across the peak, you can identify if multiple mass-to-charge ratios (m/z) are present, indicating the presence of more than one compound.[1][2]
-
Q3: What initial steps should I take to troubleshoot co-elution?
A3: A systematic approach to troubleshooting is key. The "Resolution Equation" in chromatography highlights three key factors you can manipulate: Capacity Factor (k'), Selectivity (α), and Efficiency (N).[2]
-
Optimize Capacity Factor (k'): Ensure your analyte is retained sufficiently on the column. For HPLC, you can weaken the mobile phase to increase retention. A k' value between 1 and 5 is generally ideal.[1]
-
Improve Selectivity (α): This refers to the ability of the stationary phase to differentiate between analytes. You can improve selectivity by changing the mobile phase composition or switching to a column with a different chemistry.[1][2]
-
Increase Efficiency (N): This relates to the narrowness of the peaks. A newer, well-packed column will generally provide higher efficiency.[2]
Troubleshooting Guides
Guide 1: Gas Chromatography (GC) Method Optimization
Co-elution in GC analysis of this compound can often be resolved by systematically optimizing the method parameters.
Issue: Poor resolution between this compound and a closely eluting peak.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting co-elution in GC.
Detailed Steps:
-
Adjust the Temperature Program:
-
Rationale: Temperature programming significantly impacts the separation of compounds with different boiling points.[4] Altering the ramp rate can change the relative retention times of analytes and resolve co-eluting peaks.[5][6]
-
Protocol:
-
Decrease the initial oven temperature to improve the separation of early eluting compounds.
-
Modify the temperature ramp rate. A slower ramp rate generally provides better resolution but increases analysis time. Conversely, a faster ramp can sometimes improve separation for specific compound pairs.[5]
-
Introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair to enhance separation.[7]
-
-
-
Optimize Carrier Gas Flow Rate:
-
Rationale: The linear velocity of the carrier gas affects column efficiency.
-
Protocol:
-
Determine the optimal flow rate for your column dimensions and carrier gas (e.g., Helium, Hydrogen).
-
Experiment with slightly lower or higher flow rates to see the effect on resolution. Sometimes, increasing the flow rate can lead to sharper peaks and better separation.[7]
-
-
-
Select a Different Stationary Phase:
-
Rationale: The polarity of the stationary phase is a critical factor in achieving selectivity. If co-elution persists, the current stationary phase may not be suitable for your sample.[3]
-
Protocol:
-
For separating fatty acid esters, polar stationary phases like polyethylene glycols (e.g., Carbowax-type) or cyanopropyl silicones are commonly used.[8][9]
-
If you are using a non-polar or mid-polar column (like a DB-5MS), consider switching to a more polar column to exploit differences in polarity between this compound and the co-eluting compound.[10] Cyanopropyl phases are particularly effective for resolving geometric isomers.[3]
-
-
| Stationary Phase Type | Selectivity Principle | Commonly Used For |
| Polyethylene Glycol (e.g., DB-Wax) | Polarity | General FAME analysis[8] |
| Biscyanopropyl Polysiloxane | High Polarity / Shape Selectivity | Cis/trans isomer separation[9] |
| Ionic Liquid (e.g., SLB-IL111) | Multiple interaction mechanisms | Complex FAME mixtures[11][12] |
Guide 2: Advanced Chromatographic Techniques
For particularly challenging separations, more advanced techniques may be necessary.
1. Two-Dimensional Gas Chromatography (2D-GC or GCxGC):
-
Rationale: 2D-GC provides a significant increase in peak capacity and resolving power by subjecting the effluent from the first column to a second, different separation mechanism on a second column.[11][13][14] This is highly effective for complex samples like fish oil or milk fat FAMEs.[11]
-
Experimental Protocol (General Overview):
-
First Dimension (1D) Column: Typically a standard non-polar or semi-polar GC column.
-
Modulator: A device that traps, focuses, and re-injects small portions of the effluent from the 1D column onto the second column. Cryogenic or flow-based modulators are common.
-
Second Dimension (2D) Column: A short, narrow-bore column with a different stationary phase (e.g., polar) to provide an orthogonal separation.
-
Detection: A fast-acquisition detector, such as a time-of-flight mass spectrometer (TOF-MS) or a flame ionization detector (FID) with a high data acquisition rate.
-
2. Derivatization:
-
Rationale: Derivatization modifies the chemical structure of the analyte to improve its chromatographic behavior, enhance detector response, or alter its volatility.[15] While this compound is already an ester, derivatization of interfering compounds in the matrix (e.g., free fatty acids) can resolve co-elution.
-
Experimental Protocol (Example: Silylation of interfering free fatty acids):
-
Evaporate the sample extract to dryness under a stream of nitrogen.
-
Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70°C for 30 minutes) to facilitate the reaction.
-
Inject the derivatized sample into the GC-MS. The resulting trimethylsilyl (TMS) esters of the fatty acids will have different retention times than the original compounds.
-
Caption: Workflow illustrating how derivatization can resolve co-elution.
Guide 3: High-Performance Liquid Chromatography (HPLC) Method Optimization
Issue: this compound co-elutes with another non-polar compound in Reverse-Phase HPLC.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Rationale: Changing the solvent strength or composition of the mobile phase directly impacts selectivity.[1]
-
Protocol:
-
Change Solvent Strength: If using an isocratic method, decrease the percentage of the strong solvent (e.g., acetonitrile or methanol) to increase retention and potentially improve separation.
-
Change Solvent Type: If using acetonitrile, try switching to methanol or vice-versa. The different solvent properties can alter selectivity.
-
Introduce a Third Solvent: Adding a small amount of a third solvent, like tetrahydrofuran (THF), can sometimes provide the necessary selectivity change.
-
-
-
Adjust Column Temperature:
-
Rationale: Temperature can affect the viscosity of the mobile phase and the interaction between the analytes and the stationary phase.
-
Protocol:
-
Increase or decrease the column temperature in 5-10°C increments. Note that changes in temperature can affect retention times and selectivity.
-
-
-
Change the Stationary Phase:
-
Rationale: If mobile phase optimization is insufficient, the column chemistry is the next logical step.[2]
-
Protocol:
-
Change Alkyl Chain Length: If using a C18 column, try a C8 or a C12 column.
-
Try a Different Chemistry: Consider a column with a different stationary phase, such as a biphenyl or an embedded polar group (amide) column, which can offer different selectivity for lipids.[2]
-
-
For further assistance, please contact our technical support team with your chromatograms and detailed experimental conditions.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Fast(er) GC: How to Decrease Analysis Time using Existing Instrumentation? Part III: Impact of using Faster Temperature Programming [restek.com]
- 6. gcms.cz [gcms.cz]
- 7. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and this compound (EtPa) in Hair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Integrated multidimensional and comprehensive 2D GC analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of fatty acid methyl esters by GC-online hydrogenation × GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. "Analysis of fatty acid methyl esters by two-dimensional gas chromatogr" by Adrian Jose Sacan [digital.car.chula.ac.th]
- 15. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Unveiling the Most Effective Solvents for Ethyl Palmitate Extraction: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient extraction of ethyl palmitate is a critical step in various analytical and production processes. This guide provides an objective comparison of the extraction efficiency of different solvents for this compound, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate solvent for your specific needs.
This compound, the ethyl ester of palmitic acid, is a fatty acid ethyl ester (FAEE) with applications ranging from a biomarker for ethanol consumption to a component in cosmetics and pharmaceuticals. The choice of solvent plays a pivotal role in maximizing its extraction yield from various matrices. This guide synthesizes available data to compare the performance of several common organic solvents in this regard.
Comparative Analysis of Solvent Extraction Efficiency
The extraction efficiency of a solvent is influenced by several factors, including its polarity, the nature of the source material, and the extraction technique employed. While direct comparative studies on this compound extraction are limited, we can infer solvent performance by examining the extraction of total lipids and the proportion of palmitic acid within those lipids from various sources.
The following table summarizes the estimated extraction efficiency for this compound using different solvents, based on reported total oil yields and the percentage of palmitic acid in the extracted oil from relevant studies. It is important to note that these are estimations and actual yields may vary depending on the specific experimental conditions.
| Solvent | Polarity Index | Total Oil Yield (%) | Palmitic Acid Content in Oil (%) | Estimated this compound Yield (g per 100g sample) | Source |
| n-Hexane | 0.1 | 18.6 ± 0.02 | ~17.4 | ~3.24 | [1] |
| Ethyl Acetate | 4.4 | 25.33 ± 0.01 | ~17.4 | ~4.41 | [1] |
| Ethanol | 5.2 | 9.06 ± 0.001 | ~17.4 | ~1.58 | [1] |
| Isopropanol | 3.9 | 21.66 ± 0.02 | Not specified | - | [1] |
| Dichloromethane | 3.1 | Not specified | Not specified | - | [2] |
Key Observations:
-
Ethyl acetate demonstrates the highest estimated yield for this compound among the compared solvents. Its moderate polarity appears to be highly effective in solubilizing and extracting the lipid content, including this compound.
-
n-Hexane , a nonpolar solvent, shows a respectable extraction yield and is a common choice for lipid extraction.
-
Ethanol , a polar solvent, exhibits a significantly lower oil extraction yield in this particular study, which consequently leads to a lower estimated yield of this compound.
Experimental Protocols
To ensure reproducibility and provide a clear understanding of the methodologies behind the data, detailed experimental protocols for common extraction techniques are provided below.
Soxhlet Extraction Protocol
This method is suitable for the continuous extraction of lipids from a solid matrix.
Materials:
-
Dried and ground sample material (e.g., pistachio kernels)
-
Extraction solvent (n-hexane, dichloromethane, ethyl acetate, or ethanol)
-
Soxhlet apparatus (including flask, extractor, and condenser)
-
Heating mantle
-
Cellulose extraction thimble
-
Rotary evaporator
Procedure:
-
Accurately weigh a known amount of the dried, ground sample and place it into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen extraction solvent to approximately two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect it to a water condenser.
-
Heat the solvent in the flask using a heating mantle to its boiling point.
-
Allow the extraction to proceed for a defined period (e.g., 6 hours), ensuring continuous siphoning of the solvent over the sample.
-
After extraction, turn off the heat and allow the apparatus to cool.
-
Dismantle the apparatus and transfer the solvent containing the extracted lipid to a rotary evaporator.
-
Remove the solvent under reduced pressure to obtain the crude lipid extract.
-
The extract can then be further analyzed to determine the this compound content, typically by gas chromatography-mass spectrometry (GC-MS) after a transesterification step to convert fatty acid esters to their corresponding methyl esters for easier analysis.
Maceration Protocol
Maceration is a simple and widely used extraction technique involving soaking the sample in a solvent.
Materials:
-
Dried and ground sample material
-
Extraction solvent
-
Erlenmeyer flask or sealed container
-
Shaker or magnetic stirrer (optional)
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Weigh a known amount of the dried, ground sample and place it in an Erlenmeyer flask.
-
Add a specific volume of the chosen extraction solvent to achieve a desired solid-to-solvent ratio.
-
Seal the flask and allow it to stand at room temperature for a predetermined period (e.g., 24-72 hours).
-
Agitate the mixture periodically, either manually or using a shaker or magnetic stirrer, to enhance extraction.
-
After the maceration period, separate the extract from the solid residue by filtration.
-
Wash the residue with a small amount of fresh solvent to ensure maximum recovery of the extract.
-
Combine the filtrates and remove the solvent using a rotary evaporator to obtain the crude lipid extract.
-
Analyze the extract for this compound content as described in the Soxhlet protocol.
Visualizing the Experimental Workflow
To provide a clear visual representation of the general experimental process for comparing solvent extraction efficiency, the following workflow diagram has been generated using Graphviz.
Caption: Experimental workflow for comparing the efficiency of different solvents for this compound extraction.
References
A Guide to Inter-Laboratory Comparison of Ethyl Palmitate Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for the quantification of ethyl palmitate, a significant biomarker for ethanol consumption. In the absence of a formal inter-laboratory proficiency testing scheme for this compound, this document serves as a comparative guide to the performance of various analytical techniques reported in the scientific literature. It aims to assist laboratories in selecting and validating appropriate methods to ensure the accuracy and comparability of their results.
Introduction to this compound and its Measurement
Comparison of Analytical Methods for this compound Quantification
The primary analytical techniques for the determination of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the biological matrix and the required sensitivity. The following tables summarize the performance characteristics of various methods as reported in the literature.
Table 1: Performance of GC-MS Based Methods for this compound Analysis
| Analytical Technique | Matrix | Extraction Method | Linear Range | LOQ/LOD | Accuracy/Recovery | Precision (RSD%) | Reference |
| GC-MS | Urine | Liquid-Liquid Extraction | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
| SPME-GC-MS | Hair | Solid-Phase Microextraction (SPME) | 0.05 - 3 ng/mg | Not Specified | 95.15 - 109.91% | Within-assay: 6.12 - 6.82%, Between-assay: 8.58 - 12.53% | [1][7] |
Table 2: Performance of HPLC Based Methods for Retinyl Palmitate (a related compound) Analysis
| Analytical Technique | Matrix | Extraction Method | Linear Range | LOQ/LOD | Accuracy/Recovery | Precision (RSD%) | Reference |
| Reversed-Phase HPLC-UV | Fortified Cereal Products | Direct Solvent Extraction | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Note: Data for a direct HPLC-based method for this compound was not available in the initial search. The data for retinyl palmitate is included to provide a general idea of HPLC performance for similar compounds.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are outlines of typical experimental protocols for the analysis of this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Urine
This method is suitable for the qualitative and quantitative analysis of this compound as a biomarker of ethanol consumption.
-
Sample Preparation:
-
Urine samples are collected from subjects.
-
Liquid-liquid extraction is performed using a suitable organic solvent (e.g., n-hexane) to isolate the this compound.
-
The organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a DB-5MS, is typically used.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to a final temperature.[3]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Specific ions for this compound (e.g., m/z 88) are monitored for quantification.[3]
-
-
Calibration: A calibration curve is generated using standard solutions of this compound of known concentrations.[3]
2. Solid-Phase Microextraction (SPME) GC-MS for this compound in Hair
This method is highly sensitive and requires a small sample amount, making it ideal for hair analysis, which provides a longer window of detection for chronic alcohol consumption.[1][7]
-
Sample Preparation:
-
Hair samples (approximately 20 mg) are washed to remove external contaminants.
-
The washed hair is dried and pulverized.
-
The powdered hair is placed in a headspace vial.
-
-
HS-SPME Procedure:
-
GC-MS Analysis:
-
The SPME fiber is directly inserted into the GC inlet for thermal desorption of the analyte.
-
The GC-MS conditions are similar to the protocol described above.
-
-
Validation: The method should be validated for linearity, accuracy, precision, and extraction yield.[1][7]
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the described analytical methods.
Caption: Workflow for GC-MS analysis of this compound in urine.
References
- 1. An Optimized Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry Assay for the Determination of this compound in Hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and ethyl oleate are the predominant fatty acid ethyl esters in the blood after ethanol ingestion and their synthesis is differentially influenced by the extracellular concentrations of their corresponding fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurachem.org [eurachem.org]
- 5. eurachem.org [eurachem.org]
- 6. eurachem.org [eurachem.org]
- 7. researchgate.net [researchgate.net]
- 8. data.gov.be [data.gov.be]
Ethyl Palmitate as a Biomarker for Fetal Alcohol Exposure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ethyl palmitate's performance as a biomarker for fetal alcohol exposure against other established markers. It includes a comprehensive review of experimental data, detailed methodologies, and visual representations of key processes to support researchers in this field.
Comparative Analysis of Biomarkers
The identification of reliable biomarkers for fetal alcohol exposure is critical for early diagnosis and intervention for Fetal Alcohol Spectrum Disorders (FASD). Fatty acid ethyl esters (FAEEs), including this compound, are non-oxidative metabolites of ethanol that accumulate in various fetal tissues and are considered direct markers of alcohol consumption. This section compares this compound with other FAEEs and alternative biomarkers like ethyl glucuronide (EtG) and phosphatidylethanol (PEth).
Data Summary
The following tables summarize quantitative data from various studies, comparing the diagnostic accuracy of this compound and other key biomarkers in meconium, the first stool of a newborn.
Table 1: Sensitivity and Specificity of FAEEs in Meconium for Detecting Prenatal Alcohol Exposure
| Biomarker | Sensitivity (%) | Specificity (%) | Cut-off Value | Study |
| This compound | 17 | High (not specified) | Not specified | [1] |
| Ethyl Oleate | 84.2 | 83.3 | 32 ng/g | [2] |
| Ethyl Linoleate | 26.9 | 96.8 | 0.25 µg/g | [3] |
| 7 FAEE Sum | - | - | ≥2 nmol/g | [4] |
| 4 FAEE Sum | - | - | Currently used in hair testing | [4] |
Table 2: Comparison of this compound with EtG in Meconium
| Biomarker | Sensitivity (%) | Specificity (%) | Cut-off Value | Agreement with Self-Reported PAE (kappa) | Study |
| This compound | - | - | - | - | |
| EtG | 82 | 75 | ≥30 ng/g | 0.57 (Moderate to Substantial) | [4] |
| 7 FAEE Sum | - | - | ≥2 nmol/g | Lower than EtG | [4] |
Note: The sensitivity of FAEEs can vary significantly across studies, potentially due to differences in analytical methods, study populations, and definitions of heavy drinking.[5]
Experimental Protocols
Accurate quantification of this compound and other biomarkers is essential for their validation. The following sections detail the common methodologies used in their analysis.
Extraction of FAEEs from Meconium
A widely used method for isolating FAEEs from meconium involves a combination of liquid-liquid and solid-phase extraction.
Protocol:
-
Homogenization: A 0.5g meconium sample is homogenized in distilled water.
-
Internal Standard: A known amount of a labeled internal standard, such as ¹³C-labeled this compound, is added to the sample to correct for analytical variability.[2]
-
Liquid-Liquid Extraction: The homogenized sample is extracted with a non-polar solvent like hexane to separate the lipids, including FAEEs.
-
Solid-Phase Extraction (SPE): The hexane extract is further purified using an SPE column to remove interfering substances.
-
Elution: The FAEEs are eluted from the SPE column with a suitable solvent.
-
Concentration: The eluate is evaporated to dryness and reconstituted in a small volume of solvent for analysis.
Analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly sensitive and specific technique for the quantification of FAEEs.
Instrumental Parameters:
-
Gas Chromatograph: Agilent GC6890 or similar.
-
Mass Spectrometer: Agilent MS5973N or a triple quadrupole instrument like a TSQ 7000.[2][3]
-
Ionization Mode: Positive Chemical Ionization (PCI) or Electron Ionization (EI).[3]
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate.[3]
-
Temperature Program: An initial oven temperature of 100°C, ramped to 200°C, and then to a final temperature of 300°C.[3]
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced specificity.[3]
Visualizations
The following diagrams illustrate the metabolic pathway of this compound formation and a typical experimental workflow for its analysis.
Metabolic Pathway of FAEE Formation
Ethanol consumed by the mother crosses the placenta and enters fetal circulation. In the fetus, ethanol can be non-oxidatively metabolized to form FAEEs through the action of FAEE synthase enzymes.
Caption: Formation and accumulation of this compound.
Experimental Workflow for Meconium FAEE Analysis
The following diagram outlines the key steps involved in the analysis of FAEEs from meconium samples.
Caption: Workflow for meconium FAEE analysis.
Conclusion
This compound, as one of the several FAEEs, serves as a specific biomarker for fetal alcohol exposure. While some studies indicate that other FAEEs like ethyl oleate may offer higher sensitivity, the analysis of a panel of FAEEs, including this compound, is a common and valuable approach.[2] The choice of biomarker and analytical methodology should be guided by the specific research question, the biological matrix available, and the required sensitivity and specificity. Direct comparison with other markers like EtG suggests that EtG may have superior agreement with self-reported alcohol consumption in some populations.[4] Therefore, a multi-biomarker approach, potentially combining FAEEs and EtG, could provide the most comprehensive assessment of prenatal alcohol exposure.
References
- 1. Fatty acid ethyl esters in meconium: A biomarker of fetal alcohol exposure and effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VALIDATION OF A NEW BIOMARKER OF FETAL EXPOSURE TO ALCOHOL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Ethyl Esters in Meconium: Are They Biomarkers of Fetal Alcohol Exposure and Effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Sensitivity and Specificity of Meconium Fatty Acid Ethyl Esters, Ethyl Glucuronide, and Ethyl Sulfate for Detecting Maternal Drinking During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Focus On: Biomarkers of Fetal Alcohol Exposure and Fetal Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl Palmitate: A Guide for Laboratory Professionals
Ethyl palmitate, a fatty acid ester commonly used in research and development, requires careful handling and disposal to ensure laboratory safety and environmental protection. While not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals), it is crucial to follow established laboratory waste management protocols.[1][2][3] Adherence to these procedures minimizes risks and ensures compliance with local and federal regulations.
Immediate Safety and Handling
Before disposal, ensure that all personnel handling this compound are familiar with its properties and potential hazards. While it is considered to have low toxicity, it may cause mild irritation to the eyes, skin, and respiratory tract.[4] In case of a spill, immediately absorb the material with an inert substance such as vermiculite, dry sand, or earth and place it into a suitable, labeled container for disposal.[1][4]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound relevant to its safe disposal are summarized in the table below.
| Property | Value | Citation |
| GHS Classification | Not classified as hazardous | [1][2] |
| Physical State | White solid or liquid | [4] |
| Flash Point | > 100 °C (> 212 °F) | [1] |
| Water Solubility | Immiscible | [1] |
| Primary Hazards | May cause mild eye, skin, and respiratory tract irritation | [4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound should be conducted in accordance with your institution's specific environmental health and safety (EHS) guidelines and local regulations. The following is a general step-by-step procedure:
-
Waste Identification and Segregation:
-
Although not classified as hazardous, it is best practice in a laboratory setting to treat all chemical waste as potentially hazardous until confirmed otherwise by your institution's EHS office.[5]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS guidelines. Segregate it from strong oxidizing agents.[2]
-
-
Containerization and Labeling:
-
Collect waste this compound in a clean, compatible, and properly sealed container. The original container is often a suitable choice.[6]
-
Ensure the container is clearly labeled with the full chemical name ("this compound") and any other information required by your institution, such as the accumulation start date.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area for chemical waste.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition, as this compound is combustible at high temperatures.[2]
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a waste pickup from the EHS department or a licensed chemical waste disposal contractor.
-
Waste disposal should be carried out in accordance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9]
-
-
Empty Container Disposal:
-
For empty containers that previously held this compound, they can typically be disposed of as regular laboratory glass or plastic waste after being triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this cleaning process must be collected and disposed of as chemical waste.[6] Deface the original label on the container before disposal.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Flowchart for the disposal of this compound waste.
References
- 1. vigon.com [vigon.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. chemistryconnection.com [chemistryconnection.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
Essential Safety and Logistics for Handling Ethyl Palmitate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential information for the safe handling and disposal of ethyl palmitate.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Gloves | Chemically resistant, such as Nitrile rubber.[2][3] A thickness of 0.11 mm provides a breakthrough time of approximately 480 minutes.[3] Always inspect gloves before use and use proper glove removal technique.[3] |
| Body Protection | Protective clothing | Wear appropriate protective clothing to prevent skin exposure.[1] Impervious clothing is recommended.[2] |
| Respiratory Protection | Respirator (if necessary) | Not typically required under normal conditions with adequate ventilation.[3] If aerosols are formed, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1] |
Operational and Disposal Plans
Handling and Storage:
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Avoid breathing dust, vapor, mist, or gas.[1]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]
Disposal:
-
Dispose of waste and residues in accordance with local authority requirements.[5]
-
Leave chemicals in their original containers and do not mix with other waste.[3]
-
Handle uncleaned containers as you would the product itself.[3]
Spill Response Protocol
In the event of a spill, follow these steps to ensure a safe and effective cleanup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
